1-Chloro-4-(2-chloropropan-2-yl)benzene is a synthetic compound with a distinct molecular structure. It is not naturally occurring and has been primarily studied for its unique conformational properties and its potential as a building block in organic synthesis. [] While its direct applications in specific scientific disciplines are limited based on the provided papers, its structural features suggest potential for further exploration in fields such as materials science and synthetic chemistry.
1-Chloro-4-(2-chloropropan-2-yl)benzene is an organic compound classified as an aromatic hydrocarbon. It features a benzene ring substituted with a chlorine atom and a 2-chloropropan-2-yl group. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its unique structural properties and potential applications.
The compound can be synthesized through several methods, including Friedel-Crafts alkylation and chlorination processes. Its structural formula is represented as C10H12Cl2, with a molecular weight of 203.10 g/mol.
1-Chloro-4-(2-chloropropan-2-yl)benzene falls under the category of halogenated hydrocarbons, specifically chlorinated aromatic compounds. It is utilized in both academic research and industrial applications.
1-Chloro-4-(2-chloropropan-2-yl)benzene can be synthesized using various methods:
The synthesis often employs continuous flow reactors in industrial settings to enhance mixing and heat transfer, optimizing reaction conditions for higher yields.
The molecular structure of 1-chloro-4-(2-chloropropan-2-yl)benzene consists of a benzene ring with two substituents: a chlorine atom at the para position and a 2-chloropropan-2-yl group at the ortho position.
Property | Value |
---|---|
CAS Number | 88466-24-4 |
Molecular Formula | C10H12Cl2 |
Molecular Weight | 203.10 g/mol |
IUPAC Name | 1-chloro-4-(2-chlorobutan-2-yl)benzene |
InChI | InChI=1S/C10H12Cl2/c1-3-10(2,12)8-4-6-9(11)7-5-8/h4-7H,3H2,1-2H3 |
InChI Key | BFPCTJPOCPSUNE-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)(C1=CC=C(C=C1)Cl)Cl |
1-Chloro-4-(2-chloropropan-2-yl)benzene can undergo various chemical reactions:
Common reagents used in these reactions include:
These reactions are critical for modifying the compound's structure for various applications.
The mechanism of action for 1-chloro-4-(2-chloropropan-2-yl)benzene involves its electrophilic nature due to the presence of chlorine substituents. These substituents can facilitate electrophilic aromatic substitution reactions, allowing the compound to interact with various biological targets, potentially influencing biochemical pathways .
The physical properties of 1-chloro-4-(2-chloropropan-2-yl)benzene include:
The chemical properties include:
These properties make it suitable for various applications in organic synthesis and industrial processes.
1-Chloro-4-(2-chloropropan-2-yl)benzene has several scientific uses:
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 22638-09-1
CAS No.: 121955-20-2